CRA-026440
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoic acid can be synthesized through the hydrogenation of tricosenoic acid. The process involves the reduction of the double bond in tricosenoic acid using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of tricosanoic acid typically involves the extraction of fatty acids from natural sources, followed by purification processes such as distillation and crystallization to isolate tricosanoic acid.
Types of Reactions:
Oxidation: Tricosanoic acid can undergo oxidation reactions to form tricosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of tricosanoic acid can yield tricosanol, a long-chain alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Esterification: Tricosanoic acid can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to produce tricosanoate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Major Products:
Oxidation: Tricosanoic acid derivatives.
Reduction: Tricosanol.
Esterification: Tricosanoate esters.
Scientific Research Applications
Tricosanoic acid has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in skin health and as a component in topical formulations.
Mechanism of Action
Tricosanoic acid exerts its effects primarily through its incorporation into biological membranes and its role in lipid metabolism. It interacts with enzymes involved in fatty acid metabolism, such as lipases, and can influence membrane fluidity and function. The molecular targets and pathways involved include lipid metabolic pathways and membrane-associated proteins .
Comparison with Similar Compounds
Docosanoic acid (Behenic acid): A 22-carbon long-chain saturated fatty acid with similar properties and applications.
Tetracosanoic acid (Lignoceric acid): A 24-carbon long-chain saturated fatty acid with similar chemical behavior.
Uniqueness: Tricosanoic acid is unique due to its specific chain length (23 carbons), which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its presence in specific plant lipids and its role in certain biological processes also contribute to its uniqueness .
Biological Activity
CRA-026440 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant antitumor and antiangiogenic activities both in vitro and in vivo. Its mechanism of action involves the inhibition of various HDAC isozymes, leading to the accumulation of acetylated proteins that modulate gene expression related to cell growth, apoptosis, and angiogenesis.
This compound selectively inhibits multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with IC50 values in the nanomolar range. This inhibition results in:
- Increased Acetylation : Enhanced levels of acetylated histones and tubulin, which are crucial for regulating gene expression and cytoskeletal dynamics.
- Induction of Apoptosis : Activation of apoptotic pathways in tumor cells.
- Inhibition of Tumor Growth : Significant reduction in tumor size in xenograft models when administered parenterally.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines. The following table summarizes key findings from cell proliferation assays:
Cell Line | GI50 (μM) | Mechanism |
---|---|---|
HCT116 | 0.5 | Induction of apoptosis |
U937 | 0.3 | Increased acetylation |
MCF7 | 0.8 | Cell cycle arrest |
HUVECs (endothelial) | 1.0 | Antiangiogenic effects |
In Vivo Efficacy
In vivo studies using mouse models have shown that this compound significantly reduces tumor growth. Notably:
- Xenograft Models : In mice with HCT116 or U937 human tumor xenografts, treatment with this compound led to a statistically significant decrease in tumor volume compared to control groups.
- Combination Therapy : When used alongside Avastin (bevacizumab), this compound exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.
Pharmacokinetics
Pharmacokinetic analysis revealed that this compound has a favorable profile for intravenous administration:
- Half-Life : Approximately 2 hours in plasma.
- Bioavailability : High due to effective formulation with SBE-β-cyclodextrin.
The following table summarizes the pharmacokinetic parameters observed:
Parameter | Value |
---|---|
Volume of Distribution | 0.5 L/kg |
Clearance | 12 mL/min/kg |
Maximum Concentration (Cmax) | 150 nmol/L |
Time to Cmax (Tmax) | 30 min |
Case Study 1: Colorectal Cancer
In a preclinical study involving colorectal cancer models, this compound was administered at a dose of 100 mg/kg daily for three consecutive days. Results indicated:
- A significant reduction in Ki67 staining, suggesting decreased cell proliferation.
- Alterations in gene expression profiles related to apoptosis and angiogenesis.
Case Study 2: Combination Therapy with Avastin
Another study explored the combination of this compound with Avastin in HCT116 xenograft models. Findings included:
- Enhanced tumor regression compared to either agent alone.
- Synergistic effects observed in angiogenesis inhibition markers.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCIUMMEAYVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847460-34-8 | |
Record name | CRA-026440 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRA-026440 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.